![molecular formula C15H12BrNO3 B5660295 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B5660295.png)
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves multistep chemical reactions, including bromination, amidation, and cyclization processes. For example, the synthesis of 4-bromo-N-(di(alkyl/aryl)carbamothioyl) benzamide derivatives has been achieved through the reaction of bromoacetyl bromide with various amines in the presence of a base, followed by the introduction of the carbamothioyl group (Binzet et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These analyses reveal the precise arrangement of atoms within the molecule and the nature of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and reactivity of the compound (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds structurally related to 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide participate in a variety of chemical reactions, including nucleophilic substitution reactions facilitated by the bromo group. These reactions enable the introduction of various functional groups, leading to a diverse array of derivatives with different chemical properties. The presence of the benzodioxin ring and the benzamide moiety also influences the compound's reactivity, particularly in electrophilic and nucleophilic addition reactions (He et al., 2016).
Physical Properties Analysis
The physical properties of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature of the substituents and the overall molecular architecture. For instance, the introduction of additional halogen atoms or electron-donating groups can affect the compound's solubility in organic solvents and its ability to form stable crystals suitable for structural analysis (Ebrahimi et al., 2010).
Chemical Properties Analysis
The chemical properties of 4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide and its derivatives are largely defined by the functional groups present in the molecule. The bromo group, for example, makes the compound susceptible to nucleophilic attack, while the amide group can engage in hydrogen bonding and other intermolecular interactions. These properties are crucial in determining the compound's reactivity and potential applications in synthesis and drug design (Abbasi et al., 2022).
properties
IUPAC Name |
4-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-3-1-10(2-4-11)15(18)17-12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWQIRJUIIBKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203293 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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